N-({N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation reaction between hydrazine derivatives and aldehydes or ketones. One common method involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature, resulting in the formation of an orange precipitate . The reaction conditions are generally mild, requiring only stirring at room temperature for about an hour.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-({N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: It may serve as a precursor for developing pharmaceutical agents with antimicrobial or anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its ability to form stable complexes with metal ions. This interaction can inhibit enzyme activity or alter protein function, making it useful in various biochemical applications . The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N-({N’-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific structural features, such as the presence of both hydrazine and methoxyphenyl groups
Properties
Molecular Formula |
C24H23N3O4 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C24H23N3O4/c1-31-20-14-8-13-19(23(20)29)15-26-27-21(28)16-25-24(30)22(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,22,29H,16H2,1H3,(H,25,30)(H,27,28)/b26-15+ |
InChI Key |
YTOULNNBYOSGMM-CVKSISIWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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